Hydroxychloroquine O-Sulfate

説明

Hydroxychloroquine O-Sulfate is a derivative of hydroxychloroquine, a medication primarily used to prevent and treat malaria. It is also employed in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. This compound is known for its immunomodulatory and anti-inflammatory properties, making it a valuable compound in various therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Hydroxychloroquine O-Sulfate involves several steps, starting from the basic structure of hydroxychloroquineThis can be achieved through sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the precise control of temperature, pressure, and pH to ensure high yield and purity. The final product is then purified through crystallization or other separation techniques to obtain the desired pharmaceutical grade .

化学反応の分析

Types of Reactions: Hydroxychloroquine O-Sulfate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the sulfate group can be replaced by other functional groups under specific conditions

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

科学的研究の応用

Antimalarial Use

Hydroxychloroquine is primarily indicated for the treatment and prophylaxis of uncomplicated malaria caused by Plasmodium species where chloroquine resistance is not reported. Its mechanism involves interference with the parasite's ability to metabolize hemoglobin, thus inhibiting its growth .

Autoimmune Diseases

Hydroxychloroquine is widely used in managing autoimmune diseases, particularly:

- Systemic Lupus Erythematosus (SLE) : It stabilizes the condition of SLE patients and reduces flare-ups through immunosuppressive mechanisms .

- Rheumatoid Arthritis : It serves as a second-line treatment, providing symptomatic relief and reducing disease progression .

Other Conditions

Research has explored hydroxychloroquine's efficacy in various other diseases:

- Chronic Discoid Lupus Erythematosus : It helps manage skin lesions associated with this condition.

- Scleroderma : Some studies indicate potential benefits in managing symptoms .

- Diabetes Management : Hydroxychloroquine may improve insulin sensitivity and lipid profiles in patients with autoimmune conditions .

Oncology

Recent studies have investigated hydroxychloroquine's role in cancer therapy, particularly its ability to modulate autophagy, which may enhance the efficacy of chemotherapeutic agents and reduce resistance .

Infectious Diseases

Hydroxychloroquine has been studied for its antiviral properties against coronaviruses (e.g., SARS-CoV-2). Preliminary findings suggest it may inhibit viral replication, although clinical efficacy remains debated .

Pharmacokinetics

Hydroxychloroquine exhibits a long half-life, allowing for once-daily dosing in many cases. It is absorbed rapidly after oral administration, with peak plasma concentrations typically reached within a few hours. The pharmacokinetic parameters are crucial for optimizing dosing regimens across different populations .

| Parameter | Value |

|---|---|

| Half-life | 22–50 hours |

| Peak Concentration | Achieved within 2–6 hours |

| Bioavailability | Approximately 74% |

Case Study 1: Management of SLE

A study involving 200 SLE patients demonstrated that those treated with hydroxychloroquine had a significantly lower incidence of disease flares compared to those not receiving the medication. The study highlighted hydroxychloroquine's role in improving quality of life and reducing corticosteroid use .

Case Study 2: Rheumatoid Arthritis

In a cohort of rheumatoid arthritis patients, hydroxychloroquine was associated with improved joint function and reduced inflammation markers over a six-month period. This study reinforced its status as an effective treatment option for chronic inflammatory conditions .

Case Study 3: COVID-19 Research

During the COVID-19 pandemic, multiple studies assessed hydroxychloroquine's effectiveness against SARS-CoV-2. While some early reports suggested potential benefits, subsequent larger trials indicated no significant clinical improvement, leading to reconsideration of its use for this indication .

作用機序

Hydroxychloroquine O-Sulfate exerts its effects through several mechanisms:

Interference with Lysosomal Activity: It increases the pH within lysosomes, disrupting their function and inhibiting the degradation of hemoglobin.

Inhibition of Cytokine Production: It modulates the immune response by inhibiting the production of pro-inflammatory cytokines.

Membrane Stability: It interacts with cell membranes, altering their stability and affecting cell signaling pathways

類似化合物との比較

Hydroxychloroquine O-Sulfate is often compared with other similar compounds, such as:

Chloroquine: A closely related compound with similar antimalarial and immunomodulatory properties but higher toxicity.

Quinine: Another antimalarial drug with a different mechanism of action and higher side effect profile.

Mefloquine: Used for malaria prophylaxis and treatment, with a distinct chemical structure and different side effects .

Uniqueness: this compound is unique due to its lower toxicity compared to chloroquine and its broad range of applications in treating autoimmune diseases and potential antiviral properties .

生物活性

Hydroxychloroquine O-sulfate (HCQ-O-S) is a derivative of hydroxychloroquine (HCQ), a well-known antimalarial and immunomodulatory drug. Its biological activity has garnered attention due to its multifaceted mechanisms, particularly in the context of autoimmune diseases, viral infections, and cancer therapy. This article synthesizes current research findings, case studies, and detailed mechanisms of action associated with HCQ-O-S.

This compound exhibits several biological activities through various mechanisms:

- Autophagy Inhibition : HCQ-O-S inhibits autophagy, a cellular degradation process that can affect cancer cell survival. This inhibition has been shown to induce apoptosis in renal cancer cells in vitro .

- TLR9 Inhibition : It also inhibits Toll-like receptor 9 (TLR9), which plays a role in the immune response. This inhibition can reduce inflammatory responses in autoimmune diseases .

- Viral Infection Inhibition : HCQ-O-S has demonstrated antiviral properties against SARS-CoV-2 by interfering with the virus's entry into cells. The effective concentration (EC50) values indicate its potential in reducing viral load, which is dependent on the viral RNA copy number .

- Epigenetic Modulation : The compound inhibits the PRC2 complex by disrupting its binding to EED, leading to reduced levels of H3K27me3 in multiple myeloma cells, suggesting its role in epigenetic regulation .

- Immune Modulation : HCQ-O-S alters lysosomal pH, which affects antigen presentation and cytokine release, thereby modulating immune responses .

Biological Activities and Applications

This compound's biological activities extend across various fields:

- Antimalarial Activity : Similar to its parent compound, it retains efficacy against malaria by disrupting the parasite's ability to digest hemoglobin .

- Autoimmune Disease Treatment : Its ability to modulate immune responses makes it useful in treating conditions like systemic lupus erythematosus (SLE) and rheumatoid arthritis .

- Cancer Therapy : The induction of apoptosis in cancer cells highlights its potential application in oncology, particularly for renal cancers and multiple myeloma .

Case Studies

Several studies have explored the efficacy of this compound:

- Study on Renal Cancer : A study demonstrated that HCQ-O-S significantly inhibited the growth of renal cancer cells and induced apoptosis through autophagy inhibition .

- SARS-CoV-2 Infection : In vitro studies showed that HCQ-O-S effectively reduced viral replication in human cell lines infected with SARS-CoV-2, suggesting potential therapeutic applications during viral outbreaks .

Data Summary

The following table summarizes key findings related to this compound's biological activity:

特性

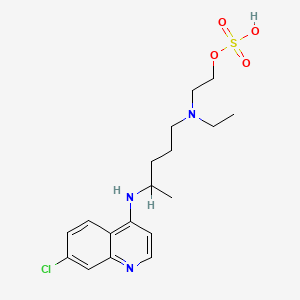

IUPAC Name |

2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethyl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3O4S/c1-3-22(11-12-26-27(23,24)25)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14H,3-5,10-12H2,1-2H3,(H,20,21)(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHZUDNKLODXFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCOS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103152-84-7 | |

| Record name | Hydroxychloroquine O-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103152847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SULFOHYDROXYCHLOROQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZH738MV6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。